
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multistep reaction process. The synthesis method involves the use of various reagents and solvents, and the resulting compound has been characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea and Thiourea Assemblies
Research conducted by Phukan and Baruah (2016) on urea and thiourea-based assemblies highlighted the importance of conformational adjustments through carbon–nitrogen bond rotation over an intramolecular hydrogen bonded synthon. Their study demonstrated differences in polymorphism between urea and thiourea derivatives, with implications for understanding molecular assemblies and reactivity patterns in synthetic chemistry Phukan & Baruah, 2016.
Green Synthesis Methods
Mallakpour and Rafiee (2007) developed an efficient, green synthesis protocol for polycondensation involving urea derivatives, emphasizing the role of ionic liquids and microwave irradiation. This method represents a sustainable approach to polymer synthesis, contributing to the development of materials with potential applications in various technological fields Mallakpour & Rafiee, 2007.
Sensing Applications
Cho et al. (2003) synthesized a new naphthalene derivative containing a urea group, showcasing its unique absorption and fluorescence response to fluoride ions. This work suggests the potential use of urea derivatives in the development of selective sensors for anions, which could be applied in environmental monitoring and analytical chemistry Cho et al., 2003.
Antimicrobial and Antioxidant Activities
A study by Taha (2012) on heterocycles derived from 2-acetylnaphthalene, including urea derivatives, revealed promising antioxidant activity. This research contributes to the ongoing search for novel compounds with potential therapeutic applications, particularly in combating oxidative stress-related diseases Taha, 2012.
Fluorescent Sensors and Live Cell Imaging
Tayade et al. (2014) reported the design and synthesis of a urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II), demonstrating its application in live cell imaging. This highlights the role of urea derivatives in developing sophisticated chemical tools for biological research and environmental monitoring Tayade et al., 2014.
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(23-13-17-9-6-8-16-7-4-5-12-20(16)17)24-14-19-15-25(22(27)28-19)18-10-2-1-3-11-18/h1-12,19H,13-15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCQAHFSJPGVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

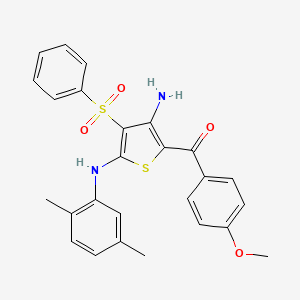
![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)

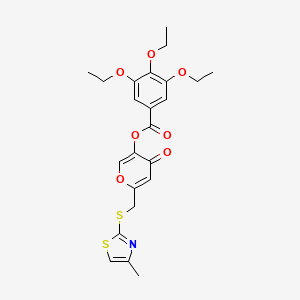
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)
![2-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2880015.png)
![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)
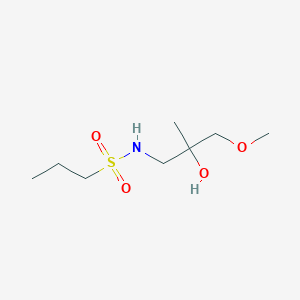

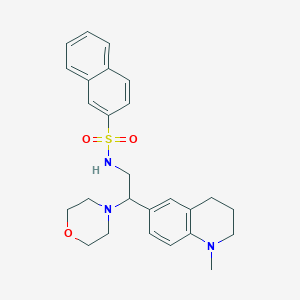


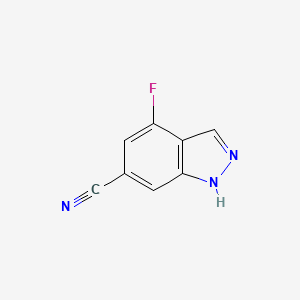
![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)